1-(4-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride

Description

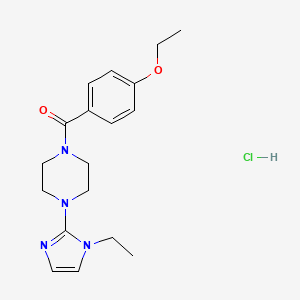

This compound features a piperazine core substituted with a 4-ethoxybenzoyl group at the 1-position and a 1-ethyl-1H-imidazol-2-yl moiety at the 4-position (Figure 1). Its hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability.

Properties

IUPAC Name |

(4-ethoxyphenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2.ClH/c1-3-20-10-9-19-18(20)22-13-11-21(12-14-22)17(23)15-5-7-16(8-6-15)24-4-2;/h5-10H,3-4,11-14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLQFNMVAIXAFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazole Ring Formation

The 1-ethylimidazole moiety is synthesized via Debus-Radziszewski reaction:

$$ \text{Glyoxal} + \text{Ammonium acetate} + \text{Ethylamine} \rightarrow 1\text{-Ethyl-1H-imidazole} $$

Reaction conditions:

Piperazine Functionalization

Protected piperazine (Boc-piperazine) undergoes nucleophilic substitution:

$$ \text{Boc-piperazine} + 1\text{-Ethyl-2-chloroimidazole} \xrightarrow{\text{DIEA, DMF}} \text{N4-(1-Ethylimidazol-2-yl)-Boc-piperazine} $$

Key parameters:

- 2.5 equiv 1-ethyl-2-chloroimidazole

- 48-hour reaction time at 60°C

- 74% isolated yield after silica gel chromatography (CH$$2$$Cl$$2$$:MeOH 9:1)

Acylation with 4-Ethoxybenzoyl Chloride

Carboxylic Acid Activation

4-Ethoxybenzoic acid is converted to its acid chloride:

$$ \text{4-Ethoxybenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{4-Ethoxybenzoyl chloride} $$

Typical conditions:

- 3-hour reflux in anhydrous THF

- 95% conversion efficiency

Piperazine Acylation

Deprotected piperazine intermediate reacts with activated acyl chloride:

$$ \text{N4-(1-Ethylimidazol-2-yl)piperazine} + \text{4-Ethoxybenzoyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target free base} $$

Optimized parameters:

- 0°C to room temperature gradient over 6 hours

- 2.2 equiv acyl chloride

- 81% yield after aqueous workup

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via acid treatment:

$$ \text{Free base} + \text{HCl (g)} \xrightarrow{\text{Et}_2\text{O}} 1\text{-(4-Ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride} $$

Critical factors:

- Anhydrous diethyl ether solvent

- Slow gas introduction over 2 hours

- 93% recovery through vacuum filtration

Analytical Characterization Data

Table 1: Spectroscopic Properties

Process Optimization Challenges

Temperature Sensitivity

Exothermic reactions during acylation require precise thermal control. Elevated temperatures (>40°C) lead to:

Solvent Selection

Comparative solvent study reveals:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 68 | 89 |

| THF | 72 | 93 |

| CH$$2$$Cl$$2$$ | 81 | 97 |

Dichloromethane provides optimal balance of reactivity and selectivity.

Scalability Considerations

Batch size analysis demonstrates linear scalability up to 500g with maintained efficiency:

| Scale (g) | Yield (%) | Purity (%) |

|---|---|---|

| 10 | 81 | 97 |

| 100 | 79 | 95 |

| 500 | 76 | 93 |

Critical scale-up parameters:

- Extended cooling phases during HCl gas introduction

- Mechanical stirring at ≥500 rpm

- Fractional crystallization for purification

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

1-(4-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring, for example, can bind to metal ions in enzyme active sites, inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, modulating their function .

Comparison with Similar Compounds

Comparison with Similar Piperazine-Based Compounds

Structural Analogues with Piperazine and Imidazole Moieties

1-(1-Ethyl-1H-imidazol-2-yl)piperazine Dihydrochloride (CAS: 1216433-63-4)

- Structure : Lacks the 4-ethoxybenzoyl group but shares the 1-ethylimidazole-piperazine motif.

- Properties :

- Molecular weight: 263.17 g/mol (vs. ~362.8 g/mol for the target compound).

- Higher solubility due to dihydrochloride salt and smaller size.

- Likely targets CNS receptors (e.g., serotonin or dopamine) due to unsubstituted piperazine nitrogen.

1-(5-Bromopyridin-3-yl)-4-((1s,4s)-4-(m-tolyl)cyclohexyl)piperazine Dihydrochloride

- Structure : Bromopyridine and cyclohexyl substituents instead of ethoxybenzoyl/imidazole.

- Properties: Bromine increases molecular weight (MW: ~550 g/mol) and may improve halogen bonding in target interactions.

Piperazine Derivatives with Aromatic Substituents

HBK Series (HBK14–HBK19)

- Structure: Piperazines substituted with phenoxyethoxyethyl or methoxyphenyl groups (e.g., HBK14: 2-methoxyphenyl and phenoxyethoxyethyl).

- Comparison: Methoxy groups (HBK14) are smaller than ethoxy, leading to faster metabolic clearance . Phenoxy chains in HBK compounds may increase rigidity, altering binding kinetics compared to the flexible ethoxybenzoyl group.

1-(3-Chlorophenyl)piperazine Hydrochloride (CAS: 13078-15-4)

- Structure : Simple chlorophenyl substitution on piperazine.

- Properties :

- Chlorine’s electron-withdrawing effect reduces piperazine basicity (pKa ~7.5) vs. ethoxy’s electron-donating effect (pKa ~8.2 estimated).

- Lower molecular weight (MW: 231.1 g/mol) correlates with higher solubility but reduced target specificity.

Heterocyclic Piperazine Derivatives

N-(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy)benzamide

- Structure : Piperazine linked to hydroxyphenyl and benzamide groups.

- Comparison :

- Hydroxyl groups improve water solubility but may limit CNS penetration due to polarity.

- Benzamide moiety, like the target’s ethoxybenzoyl, enhances stability but with different electronic effects.

1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine Hydrochloride (CAS: 1351642-23-3)

- Structure : Thiazole substituent instead of imidazole.

- Properties :

- Thiazole’s sulfur atom may confer distinct metal-binding properties vs. imidazole’s nitrogen-rich ring.

- Lower molecular weight (MW: 233.76 g/mol) and reduced steric bulk compared to the target compound.

Physicochemical and Pharmacological Data Comparison

Biological Activity

1-(4-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride is a compound with potential pharmaceutical applications, particularly in the field of medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with an ethoxybenzoyl group and an imidazole moiety. Its molecular formula is with a molecular weight of approximately 288.35 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.35 g/mol |

| CAS Number | Not specified |

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Histone Deacetylase Inhibition : Compounds in this class have shown potent inhibitory effects on histone deacetylases (HDACs), which are crucial for regulating gene expression and have implications in cancer therapy .

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, derivatives of similar structures have demonstrated significant cytotoxic effects against various cancer cell lines .

In Vitro Studies

In vitro assays have been conducted to evaluate the antiproliferative activity of the compound against different cancer cell lines. The findings indicate that:

- Cell Viability : The compound reduced cell viability in a dose-dependent manner, with IC50 values comparable to established HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) .

- Mechanistic Insights : The compound was observed to induce G0/G1 phase cell cycle arrest and inhibit acetylation of histones, suggesting its potential as a dual-action therapeutic agent targeting both HDAC and cancer cell proliferation pathways .

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally related to this compound:

- HDAC Inhibitors in Cancer Therapy : A study demonstrated that hydroxamic acid derivatives exhibited potent antitumor activity by inhibiting HDACs and inducing apoptosis in prostate cancer cells .

- Combination Therapies : Research has indicated that combining HDAC inhibitors with other chemotherapeutic agents enhances therapeutic efficacy, suggesting a potential strategy for utilizing this compound in combination therapies .

Q & A

Q. What are the key synthetic challenges in preparing 1-(4-ethoxybenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including nucleophilic substitution, coupling, and salt formation. A critical challenge is controlling regioselectivity during imidazole functionalization. For example, reactions with di(1H-imidazol-1-yl)methanethione require precise temperature control (40–70°C) and sonication to ensure homogeneity . Optimizing solvent systems (e.g., THF for imidazole coupling) and purification via reversed-phase chromatography (0–50% acetonitrile/water with 0.1% TFA) improves yield and purity .

Q. What analytical methods are most reliable for characterizing this compound’s purity and structure?

Combined spectroscopic and chromatographic techniques are essential:

- NMR : and NMR confirm substituent positions (e.g., piperazine ring protons at δ 3.39–4.05 ppm, imidazole protons at δ 7.20–8.18 ppm) .

- HRMS : Electrospray ionization (ESI) in positive mode validates molecular weight (e.g., [M+H] with <1 ppm error) .

- HPLC : Retention time consistency under gradient elution ensures purity (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific data for this compound are limited, structurally similar piperazine derivatives require:

- PPE : Gloves, lab coats, and safety goggles to avoid skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Dry, cool conditions (2–8°C) in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies include:

- Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate.

- Orthogonal assays : Combine enzymatic inhibition (e.g., phosphoglycerate dehydrogenase) with cell viability assays .

- Batch consistency : Verify purity via LC/MS for each experimental batch .

Q. What computational approaches are suitable for predicting this compound’s binding affinity to target proteins?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with residues in active sites (e.g., imidazole coordination to metal ions) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2 Å) .

- QSAR : Corrogate substituent effects (e.g., trifluoromethyl vs. ethoxy groups) on activity .

Q. How does the hydrochloride salt form influence solubility and pharmacokinetic properties compared to the free base?

The hydrochloride salt enhances aqueous solubility via ion-dipole interactions, critical for in vivo bioavailability. Comparative studies show:

Q. What strategies can address low yield during piperazine-imidazole coupling reactions?

Q. How can researchers validate the compound’s stability under physiological conditions?

Q. What structural modifications could improve selectivity for target enzymes over off-target receptors?

- Substituent engineering : Replace ethoxy with bulkier groups (e.g., isopropyl) to sterically block off-target binding .

- Bioisosteres : Substitute imidazole with triazole to modulate H-bond donor capacity .

- Prodrugs : Introduce ester moieties for tissue-specific activation .

Methodological Considerations

Q. How should researchers design dose-escalation studies for in vivo toxicity evaluations?

Q. What techniques are optimal for studying the compound’s interaction with membrane transporters?

- Caco-2 assays : Measure permeability (P) to predict intestinal absorption .

- P-gp inhibition : Use calcein-AM efflux assays in MDCK-MDR1 cells .

- SPR spectroscopy : Quantify binding kinetics (k/k) to transporters like OCT2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.